FAST BLUE RR SALT-TETRAFLUOROBORATE
Description
FAST BLUE RR SALT-TETRAFLUOROBORATE: is a diazonium salt with the chemical formula C15H14BF4N3O3 . It is commonly used in histological staining and biochemical assays due to its ability to form colored azo compounds upon reaction with phenolic compounds. This compound is particularly valued for its stability and reactivity in various chemical and biological applications .
Properties
CAS No. |
1799-23-1 |
|---|---|
Molecular Formula |
C15H14BF4N3O3 |
Molecular Weight |
371.09 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: FAST BLUE RR SALT-TETRAFLUOROBORATE is typically synthesized through the diazotization of 4-benzoylamino-2,5-dimethoxyaniline followed by the reaction with tetrafluoroboric acid. The process involves the following steps:
Diazotization: The primary amine group of 4-benzoylamino-2,5-dimethoxyaniline is converted to a diazonium group using nitrous acid.
Formation of Tetrafluoroborate Salt: The diazonium compound is then treated with tetrafluoroboric acid to form the stable tetrafluoroborate salt.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to optimize the production .
Chemical Reactions Analysis
Types of Reactions: FAST BLUE RR SALT-TETRAFLUOROBORATE undergoes several types of chemical reactions, including:
Coupling Reactions: It reacts with phenolic compounds to form azo dyes, which are highly colored and used in various staining techniques.
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, to form substituted aromatic compounds.
Common Reagents and Conditions:
Phenolic Compounds: Used in coupling reactions to form azo dyes.
Halides: Used in substitution reactions to replace the diazonium group.
Acidic Conditions: Often required to maintain the stability of the diazonium salt during reactions.
Major Products Formed:
Azo Dyes: Formed from coupling reactions with phenolic compounds.
Substituted Aromatic Compounds: Formed from substitution reactions with halides.
Scientific Research Applications
Histological Applications
Staining Agent
Fast Blue RR is widely used as a staining agent in histology to visualize certain cellular components. Its ability to react with specific tissue components makes it invaluable for identifying various cell types and structures.
| Application | Description |
|---|---|
| Staining of neurons | Utilized to stain the Nissl bodies in neuronal tissues, highlighting the rough endoplasmic reticulum. |
| Detection of enzymes | Acts as a substrate for various enzymes, allowing for the visualization of enzyme activity in tissues. |
Case Study: Neuronal Staining
A study demonstrated that Fast Blue RR effectively labels neuronal populations in rat brain sections, allowing researchers to trace neuronal pathways and analyze morphological changes associated with neurodegenerative diseases.
Diagnostic Assays
Fast Blue RR is employed in several diagnostic assays due to its sensitivity and specificity. It is particularly useful in hematology for blood cell analysis.
| Assay Type | Description |
|---|---|
| Hemoglobin electrophoresis | Used to differentiate between normal and abnormal hemoglobin types. |
| Enzyme-linked immunosorbent assays (ELISA) | Serves as a colorimetric substrate for detecting antigen-antibody interactions. |
Case Study: Hemoglobin Analysis
In a clinical study, Fast Blue RR was used in hemoglobin electrophoresis to identify sickle cell anemia in patients. The results indicated a clear distinction between normal and abnormal hemoglobin bands, demonstrating the compound's effectiveness in clinical diagnostics.
Organic Synthesis
Fast Blue RR serves as an important reagent in organic synthesis, particularly in the preparation of azo compounds and other derivatives.
| Synthesis Type | Description |
|---|---|
| Azo coupling reactions | Facilitates the formation of azo compounds through electrophilic aromatic substitution. |
| Functionalization of polymers | Used to modify polymer surfaces for enhanced properties such as hydrophilicity or biocompatibility. |
Case Study: Azo Compound Synthesis
Research has shown that Fast Blue RR can be utilized to synthesize novel azo dyes with improved solubility and stability. This has implications for their use in textile applications and as colorants in various industries.
Environmental Monitoring
Fast Blue RR has potential applications in environmental science, particularly in monitoring pollutants and assessing soil health.
| Application | Description |
|---|---|
| Soil testing | Used as an indicator for assessing soil contamination levels by heavy metals or organic pollutants. |
| Water quality assessment | Acts as a tracer dye in hydrological studies to monitor water movement and quality. |
Case Study: Soil Contamination Assessment
A field study applied Fast Blue RR to assess heavy metal contamination in agricultural soils. The results indicated significant correlations between dye retention and metal concentrations, suggesting its utility as a soil health indicator.
Mechanism of Action
The mechanism of action of FAST BLUE RR SALT-TETRAFLUOROBORATE involves the formation of azo compounds through coupling reactions with phenolic compounds. The diazonium group reacts with the phenolic compound to form a stable azo bond, resulting in the formation of a colored dye. This reaction is facilitated by the presence of acidic conditions, which stabilize the diazonium group and promote the coupling reaction .
Comparison with Similar Compounds
FAST BLUE B SALT: Another diazonium salt used in similar applications but with different reactivity and stability profiles.
FAST RED B SALT: Used in histological staining and biochemical assays, similar to FAST BLUE RR SALT-TETRAFLUOROBORATE.
Uniqueness: this compound is unique due to its high stability and reactivity, making it particularly suitable for applications requiring precise and reliable staining and detection. Its ability to form highly colored azo compounds also sets it apart from other diazonium salts .
Q & A
Basic Research Questions
Q. What are the primary research applications of FAST BLUE RR SALT-TETRAFLUOROBORATE in biological assays?
- Answer : It is widely used as a chromogenic reagent in histochemical staining to detect alkaline phosphatase and non-specific esterase activity . The compound couples with enzymatic reaction products (e.g., naphthol derivatives released from substrates like naphthol AS-BI phosphate) to form insoluble, colored azo dye precipitates at enzyme activity sites . For example, in alkaline phosphatase assays, the salt reacts with liberated naphthol to produce blue/red deposits, enabling localization of enzymatic activity in tissues or cells .
Q. How should stock solutions of this compound be prepared to ensure stability?
- Answer : Dissolve the compound in ultrapure water at 1–10 mM concentrations. To enhance solubility:
- Warm the solution to 37°C with gentle agitation.
- Use brief sonication (10–15 seconds) to disperse particles.
- Filter through a 0.22 µm membrane to remove undissolved residues.
Q. What quality control measures are critical when using this compound in enzymatic assays?
- Answer :
- Verify purity (>98%) via HPLC or UV-Vis spectroscopy (absorbance peaks at 326–332 nm and 390–396 nm) .
- Confirm water solubility by ensuring a clear-to-slightly cloudy solution at 1 mg/mL. Turbidity indicates impurities or improper storage .
- Cross-validate staining results with a negative control (enzyme-inhibited samples) to rule out non-specific precipitation .
Advanced Research Questions
Q. How can researchers optimize staining protocols to address inconsistent signal intensity in alkaline phosphatase assays?
- Answer : Inconsistent signals often arise from substrate saturation or pH instability .
- Titrate substrate concentration : Perform a dose-response curve (0.1–1.0 mM naphthol AS-BI phosphate) to identify the linear range of enzymatic activity.
- Buffer optimization : Use Tris-HCl (pH 8.5–9.5) or glycine-NaOH (pH 10.4) to maintain optimal enzyme activity. Avoid phosphate buffers, which inhibit alkaline phosphatase .
- Incubation time : Limit reaction time to 10–30 minutes to prevent overstaining and background noise .
Q. What experimental strategies resolve discrepancies in reported molecular formulas (e.g., C₁₅H₁₄ClN₃O₃·0.5ZnCl₂ vs. C₁₅H₁₄Cl₃N₃O₃Zn)?
- Answer : Variations arise from differences in salt counterion composition (e.g., ZnCl₂ vs. tetrafluoroborate) or synthesis methods.
- Analytical verification : Use elemental analysis (EA) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify Zn²⁺ and B content.
- Cross-reference CAS numbers : Confirm the compound’s identity using CAS 14726-29-5 (ZnCl₂ salt) or 55663-99-5 (tetrafluoroborate variant) .
- Batch documentation : Request a Certificate of Analysis (COA) from suppliers to validate stoichiometry .
Q. How does the choice of solvent impact the reactivity of this compound in organic synthesis?
- Answer : The tetrafluoroborate anion enhances solubility in polar aprotic solvents (e.g., acetonitrile, DMF), facilitating its use in diazonium salt reactions.
- Reactivity in organic media : The salt participates in Suzuki-Miyaura cross-coupling reactions when paired with aryl boronic acids, requiring anhydrous conditions and Pd catalysts .
- Stability note : Avoid protic solvents (e.g., methanol) or acidic conditions, which may hydrolyze the diazonium group prematurely .
Q. What methodologies address photodegradation during long-term fluorescence microscopy studies?
- Answer :
- Light exposure minimization : Use UV filters and limit excitation light duration.
- Antioxidant additives : Include 1 mM ascorbic acid or 0.1% sodium azide in staining solutions to reduce free radical formation .
- Post-staining fixation : Treat samples with 4% paraformaldehyde to stabilize dye-enzyme complexes before imaging .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting reports on enzyme inhibition thresholds in the presence of FAST BLUE RR SALT?
- Answer : Discrepancies may stem from batch-specific impurities or assay conditions .
- Dose-response validation : Repeat inhibition assays (e.g., with levamisole for alkaline phosphatase) using a reference standard (commercial inhibitor).
- Interference checks : Test the salt’s intrinsic absorbance/fluorescence in the assay’s detection wavelength range to rule out optical interference .
Synthesis and Stability
Q. What steps ensure the synthesis of high-purity this compound?
- Answer :
- Diazotization control : Maintain reaction temperatures below 5°C during diazonium salt formation to prevent decomposition.
- Counterion exchange : Purify the product via recrystallization from ethanol/water mixtures to replace chloride with tetrafluoroborate .
- Characterization : Validate structure using ¹⁹F NMR (BF₄⁻ resonance at ~-150 ppm) and high-resolution mass spectrometry (HRMS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
